3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that belongs to the quinoline family, characterized by its unique sulfonamide and methoxy functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be classified as a sulfonamide derivative of quinoline. Its structure includes a quinoline core, which is known for its biological activity, particularly in the context of antimalarial and anticancer agents. The presence of the benzenesulfonyl and ethoxyphenyl groups enhances its chemical properties and biological interactions, making it a subject of research in drug development.
The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves several key steps:
These synthetic routes may require optimization for yield and purity, often employing techniques such as chromatography for purification.
The molecular formula for 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is C24H26N2O5S. The compound features:
The structural representation can be described using SMILES notation: COc1cc2nccc(Nc3ccc(S(=O)(=O)c4ccccc4)cc3)c2cc1OC
.
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is primarily linked to its interactions with specific biological targets:
These mechanisms suggest that this compound could have therapeutic potential in oncology.
The physical properties of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine include:
Chemical properties include:
These properties are critical for determining its behavior in biological systems and during drug formulation.
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: